![molecular formula C15H20N2OS B250115 N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide
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Overview
Description
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide, also known as DMTCP, is a compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease.
Scientific Research Applications
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential in the treatment of various diseases. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can protect against the damage caused by Alzheimer's disease. N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has also been studied for its potential in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide is not fully understood. It is believed that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide exerts its effects by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide can inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has also been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is that it is a relatively simple compound to synthesize. It is also stable and can be stored for long periods of time. However, one limitation of using N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide. One area of research is to further investigate its potential in the treatment of cancer and Alzheimer's disease. Another area of research is to better understand its mechanism of action and identify specific targets for its activity. Additionally, research could be done to investigate the potential side effects of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide and to develop more effective and targeted delivery methods for the compound.
Synthesis Methods
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 3,4-dimethylphenyl isothiocyanate with cyclopentanecarboxylic acid in the presence of a catalyst. The reaction yields N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide as a white crystalline solid. The purity of the compound can be increased by recrystallization.
properties
Molecular Formula |
C15H20N2OS |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-10-7-8-13(9-11(10)2)16-15(19)17-14(18)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
IHTRDBGVCSXOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
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